molecular formula C24H22N8O3 B11558788 N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11558788
M. Wt: 470.5 g/mol
InChI Key: YZHCIPKPFSETQF-MFKUBSTISA-N
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Description

“N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine” is a complex organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Functional Group Introduction:

    Final Assembly: The final compound is assembled by linking the functionalized triazine core with the desired substituents, often using reagents like hydrazine and aldehydes.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, triazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific functional groups in this compound may interact with biological targets, leading to various biological effects.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industrial sector, triazine derivatives are used in the production of dyes, resins, and agrochemicals. This compound’s unique properties may make it suitable for specific industrial applications, such as corrosion inhibitors or stabilizers.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The functional groups present in the compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the hydrazinyl and nitrophenyl groups.

    N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Lacks the methoxy and methylbenzylidene groups.

    6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine: Lacks the methoxy and nitrophenyl groups.

Uniqueness

The uniqueness of “N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine” lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be possible with simpler triazine derivatives.

Properties

Molecular Formula

C24H22N8O3

Molecular Weight

470.5 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methylphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H22N8O3/c1-16-3-5-17(6-4-16)15-25-31-24-29-22(26-18-7-11-20(12-8-18)32(33)34)28-23(30-24)27-19-9-13-21(35-2)14-10-19/h3-15H,1-2H3,(H3,26,27,28,29,30,31)/b25-15+

InChI Key

YZHCIPKPFSETQF-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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